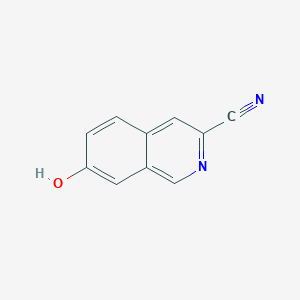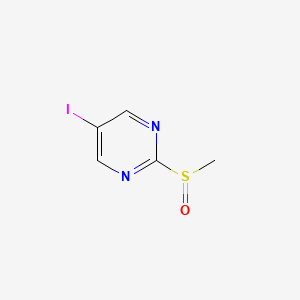
3-Aminoquinoxaline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminoquinoxaline-2-carbaldehyde is a heterocyclic compound that features a quinoxaline core with an amino group at the 3-position and an aldehyde group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
The synthesis of 3-Aminoquinoxaline-2-carbaldehyde can be achieved through several routes:
Vilsmeier-Haack Formylation: This method involves the formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehyde derivatives, which can then be converted to this compound through reductive amination.
Claisen-Schmidt Condensation: This reaction involves the condensation of aromatic aldehydes with ketones in the presence of a base to form α,β-unsaturated carbonyl compounds, which can be further transformed into the desired product.
One-Pot Multicomponent Reactions (MCRs): These reactions involve the simultaneous reaction of three or more reactants to form a product in a single step, offering a straightforward and efficient route to this compound.
Analyse Des Réactions Chimiques
3-Aminoquinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various oxidizing and reducing agents. The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted quinoxaline derivatives .
Applications De Recherche Scientifique
3-Aminoquinoxaline-2-carbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds and heterocycles.
Material Science: Quinoxaline derivatives are used in the development of fluorescent materials, dyes, and electroluminescent materials.
Mécanisme D'action
The mechanism of action of 3-Aminoquinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
3-Aminoquinoxaline-2-carbaldehyde can be compared with other similar compounds, such as:
2-Chloroquinoline-3-carbaldehyde: This compound has a similar structure but with a chlorine atom at the 2-position instead of an amino group.
Quinoxaline-2,3-dione: This compound features a dione group at the 2,3-positions instead of an amino and aldehyde group.
2-Aminoquinoline-3-carbaldehyde: This compound has an amino group at the 2-position and an aldehyde group at the 3-position, making it a positional isomer of this compound.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
67570-54-1 |
|---|---|
Formule moléculaire |
C9H7N3O |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
3-aminoquinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H,(H2,10,12) |
Clé InChI |
AXEMIQWNNYJUSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


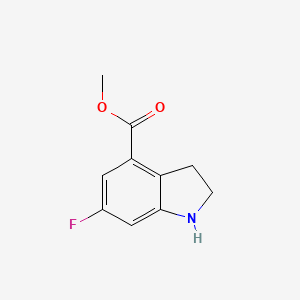
![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)
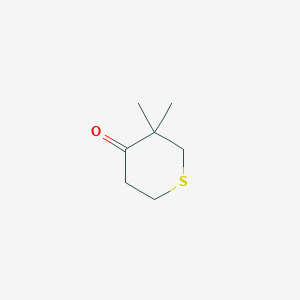
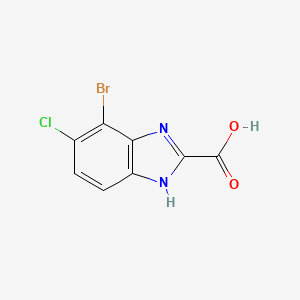
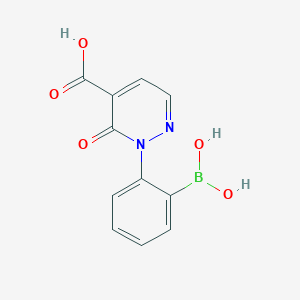
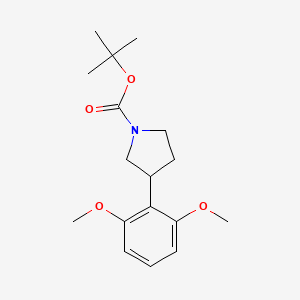
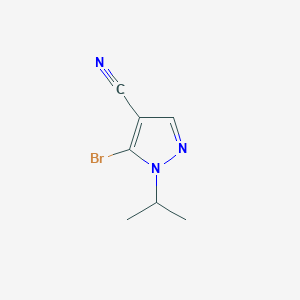
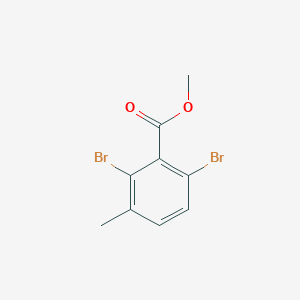
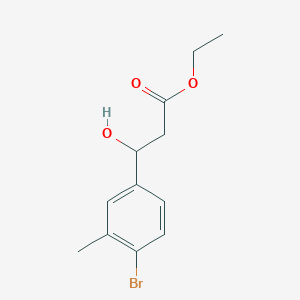
![2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol](/img/structure/B13673185.png)
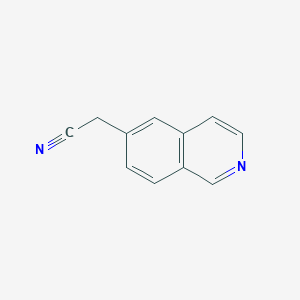
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13673194.png)
